molecular formula C8H10O3 B12432565 3-Methoxy-5-methylbenzene-1,2-diol CAS No. 1125-67-3

3-Methoxy-5-methylbenzene-1,2-diol

Cat. No.: B12432565
CAS No.: 1125-67-3
M. Wt: 154.16 g/mol
InChI Key: FALWUVSXNUUXQA-UHFFFAOYSA-N
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Description

3-Methoxy-5-methyl-1,2-benzenediol: is an organic compound with the molecular formula C8H10O3 . It is a derivative of catechol, featuring a methoxy group at the third position and a methyl group at the fifth position on the benzene ring. This compound is also known by other names such as 3-methoxycatechol and 3-methoxypyrocatechol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-5-methyl-1,2-benzenediol typically involves the methylation of catechol derivatives. One common method is the methylation of 3-methylcatechol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: similar compounds are often produced through catalytic processes involving transition metal catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-methyl-1,2-benzenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivative.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methoxy-5-methyl-1,2-benzenediol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain food-borne bacteria, making it a candidate for use in food preservation and safety .

Medicine: Research has indicated that derivatives of 3-methoxy-5-methyl-1,2-benzenediol may have potential therapeutic applications due to their biological activity. further studies are needed to fully understand its medicinal properties .

Industry: In the industrial sector, 3-methoxy-5-methyl-1,2-benzenediol is used in the production of dyes, polymers, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-methoxy-5-methyl-1,2-benzenediol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. It targets bacterial cell walls and disrupts their integrity, resulting in cell death. Additionally, it may interact with cellular pathways involved in oxidative stress, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison: 3-Methoxy-5-methyl-1,2-benzenediol is unique due to the presence of both a methoxy and a methyl group on the benzene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methoxy group enhances its solubility in organic solvents and may influence its reactivity in substitution reactions. The methyl group can affect the compound’s steric and electronic properties, leading to variations in its biological activity .

Properties

CAS No.

1125-67-3

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-methoxy-5-methylbenzene-1,2-diol

InChI

InChI=1S/C8H10O3/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,9-10H,1-2H3

InChI Key

FALWUVSXNUUXQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)O

Origin of Product

United States

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